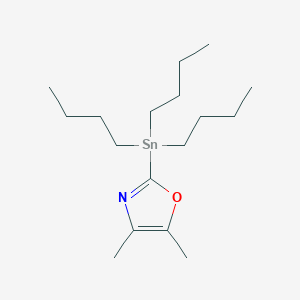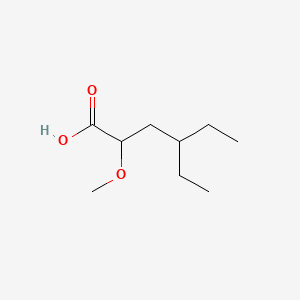amine](/img/structure/B13528446.png)
[(2,3-Difluoro-4-methoxyphenyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluoro-4-methoxyphenyl)methylamine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (2,3-Difluoro-4-methoxyphenyl)methylamine may involve large-scale chemical processes that utilize similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Difluoro-4-methoxyphenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methoxyphenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,3-Difluoro-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2,3-Difluoro-4-methoxyphenyl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The difluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
(2,3-Difluoro-4-methoxyphenyl)methylamine can be compared with other similar compounds such as:
2,3-Difluoro-4-methoxyphenylboronic acid: Used in similar synthetic applications.
2,3-Difluoro-4-methoxyphenol: Another fluorinated phenyl derivative with different functional groups.
The uniqueness of (2,3-Difluoro-4-methoxyphenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-(2,3-difluoro-4-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-12-5-6-3-4-7(13-2)9(11)8(6)10/h3-4,12H,5H2,1-2H3 |
Clé InChI |
IJFPKWLSUKPZQP-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C(=C(C=C1)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)





![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)

![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)

![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)

